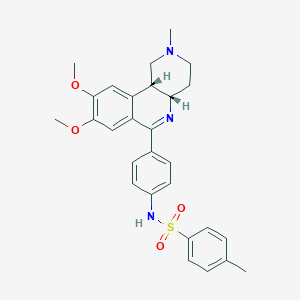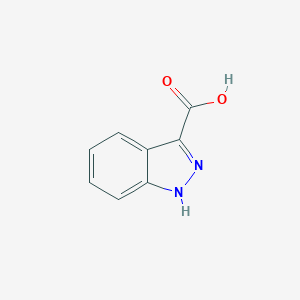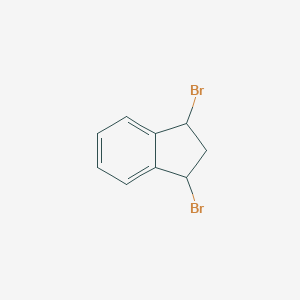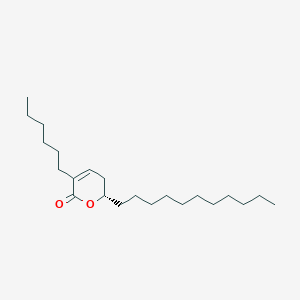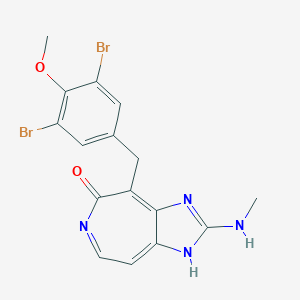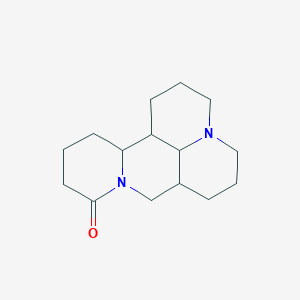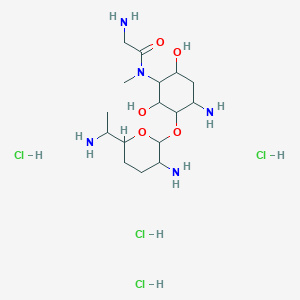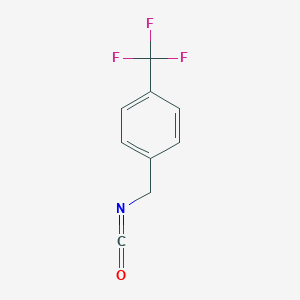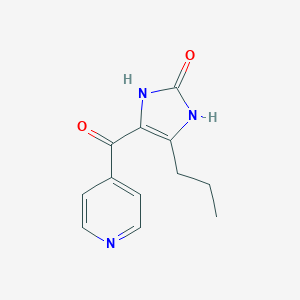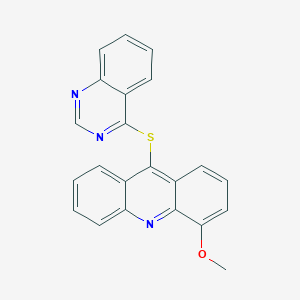
Acridine, 4-methoxy-9-(4-quinazolinylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acridine, 4-methoxy-9-(4-quinazolinylthio)-, also known as AQM, is a heterocyclic compound that belongs to the acridine family. AQM has been widely studied for its potential therapeutic applications in various diseases.
Wirkmechanismus
The mechanism of action of Acridine, 4-methoxy-9-(4-quinazolinylthio)- is not fully understood, but it is believed to involve the modulation of various signaling pathways and cellular processes. Acridine, 4-methoxy-9-(4-quinazolinylthio)- has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription, leading to DNA damage and apoptosis. Acridine, 4-methoxy-9-(4-quinazolinylthio)- has also been found to inhibit the activity of NF-κB, a transcription factor involved in the regulation of inflammation and immune responses. Additionally, Acridine, 4-methoxy-9-(4-quinazolinylthio)- has been shown to modulate the activity of various kinases and phosphatases, which play important roles in cell signaling and metabolism.
Biochemische Und Physiologische Effekte
Acridine, 4-methoxy-9-(4-quinazolinylthio)- has been shown to have various biochemical and physiological effects, including anti-tumor, anti-inflammatory, and neuroprotective effects. Acridine, 4-methoxy-9-(4-quinazolinylthio)- has been found to induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function. Acridine, 4-methoxy-9-(4-quinazolinylthio)- has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, reducing inflammation in various tissues and organs. In addition, Acridine, 4-methoxy-9-(4-quinazolinylthio)- has been found to reduce oxidative stress and inflammation in the brain, protecting neurons from damage and degeneration.
Vorteile Und Einschränkungen Für Laborexperimente
Acridine, 4-methoxy-9-(4-quinazolinylthio)- has several advantages for lab experiments, including its high potency and selectivity, as well as its ability to penetrate cell membranes and blood-brain barrier. Acridine, 4-methoxy-9-(4-quinazolinylthio)- has also been shown to have low toxicity and side effects, making it a promising candidate for further development as a therapeutic agent. However, Acridine, 4-methoxy-9-(4-quinazolinylthio)- has some limitations, including its low solubility and stability, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for research on Acridine, 4-methoxy-9-(4-quinazolinylthio)-, including the development of new synthesis methods to improve yield and purity, the optimization of its pharmacokinetic properties to enhance its bioavailability and efficacy, and the exploration of its potential therapeutic applications in various diseases. Acridine, 4-methoxy-9-(4-quinazolinylthio)- may also be used as a tool compound to study the mechanisms of action of various signaling pathways and cellular processes. In addition, the combination of Acridine, 4-methoxy-9-(4-quinazolinylthio)- with other therapeutic agents may enhance its anti-tumor, anti-inflammatory, and neuroprotective effects, providing new treatment options for patients with various diseases.
Synthesemethoden
The synthesis of Acridine, 4-methoxy-9-(4-quinazolinylthio)- involves the reaction of 4-methoxy-2-nitroaniline with 4-chlorobenzenethiol, followed by reduction and cyclization. The final product is obtained through purification and isolation steps. The synthesis of Acridine, 4-methoxy-9-(4-quinazolinylthio)- has been optimized to increase yield and purity, and various modifications have been made to the reaction conditions to improve the efficiency of the process.
Wissenschaftliche Forschungsanwendungen
Acridine, 4-methoxy-9-(4-quinazolinylthio)- has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Acridine, 4-methoxy-9-(4-quinazolinylthio)- has been shown to exhibit anti-tumor activity by inducing apoptosis and inhibiting angiogenesis and metastasis. Acridine, 4-methoxy-9-(4-quinazolinylthio)- has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, Acridine, 4-methoxy-9-(4-quinazolinylthio)- has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
CAS-Nummer |
102244-09-7 |
|---|---|
Produktname |
Acridine, 4-methoxy-9-(4-quinazolinylthio)- |
Molekularformel |
C22H15N3OS |
Molekulargewicht |
369.4 g/mol |
IUPAC-Name |
4-methoxy-9-quinazolin-4-ylsulfanylacridine |
InChI |
InChI=1S/C22H15N3OS/c1-26-19-12-6-9-16-20(19)25-18-11-5-2-7-14(18)21(16)27-22-15-8-3-4-10-17(15)23-13-24-22/h2-13H,1H3 |
InChI-Schlüssel |
GZJPZOPERAXWSR-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC2=C(C3=CC=CC=C3N=C21)SC4=NC=NC5=CC=CC=C54 |
Kanonische SMILES |
COC1=CC=CC2=C(C3=CC=CC=C3N=C21)SC4=NC=NC5=CC=CC=C54 |
Andere CAS-Nummern |
102244-09-7 |
Synonyme |
4-methoxy-9-quinazolin-4-ylsulfanyl-acridine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



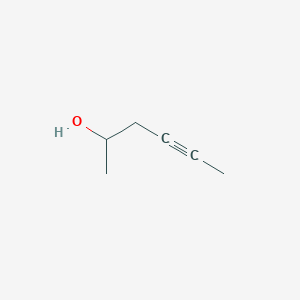
![ethyl 1-[(4-methylphenyl)carbamoyl]-4-phenyl-piperidine-4-carboxylate](/img/structure/B26850.png)
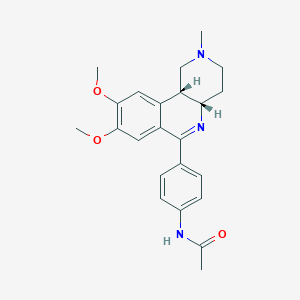
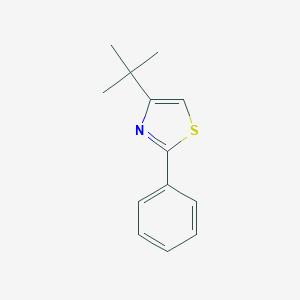
![Cyclohexanone, 5-methyl-2-(1-methylethylidene)-, oxime, [R-(E)]-(9CI)](/img/structure/B26863.png)
